Cas no 10543-12-1 (4-(Acetyloxy)-3-methoxybenzoic Acid)

4-(Acetyloxy)-3-methoxybenzoic Acid 化学的及び物理的性質
名前と識別子
-
- 4-Acetoxy-3-methoxybenzoic acid
- 4-(Acetoxy)-3-methoxybenzoic acid
- 4-(Acetyloxy)-3-methoxybenzoic acid
- 4-Acetoxy-3-methoxy-benzoic acid
- 4-acetyloxy-3-methoxybenzoic acid
- ACETYLVANILLIC ACID
- RARECHEM AL BE 0061
- O-ACETYLVANILLIC ACID
- 4-ACETYLVANILLIC ACID
- 4-Acetoxy-meta-anisic acid
- 3-METHOXY-4-ACETOXYBENZOIC ACID
- 4-(acetyloxy)-3-methoxy-benzoicaci
- 4-ACETOXY-3-METHOXYBENZOIC ACID 97%
- Benzoic acid, 4-(acetyloxy)-3-methoxy-
- MLS000089910
- WTPDKEAYVAXNRO-UHFFFAOYSA-N
- HMS2489C14
- 4-ac
- 4-acetoxybenzoic acid, methyl ether
- AKOS001650955
- GUANIDINIUMP-TOLUENESULFONATE
- W-108785
- 10543-12-1
- UNII-E0BUU7X0WD
- EINECS 234-122-2
- DTXSID60147127
- NSC-408845
- NSC408845
- BRN 2121929
- 4-ACETOXYVANILLIC ACID
- SMR000024528
- MFCD00016515
- AS-35517
- Z928319550
- NS00023375
- E0BUU7X0WD
- FT-0679200
- EN300-112782
- EU-0009923
- CS-0155023
- BB 0254885
- AC-18313
- O-Acetyl Vanillic Acid
- AI3-36785
- SCHEMBL111732
- CHEMBL1441900
- NSC 408845
- 3-10-00-01407 (Beilstein Handbook Reference)
- 4-CARBOXY-2-METHOXYPHENOL ACETATE
- SY083121
- STK503775
- DTXCID6069618
- DB-030182
- 4-ACETOXY-3-METHOXYBENZOICACID
- ALBB-006228
- 4-(Acetyloxy)-3-methoxybenzoic Acid
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- MDL: MFCD00016515
- インチ: 1S/C10H10O5/c1-6(11)15-8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3,(H,12,13)
- InChIKey: WTPDKEAYVAXNRO-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])[H])=O)C1C([H])=C([H])C(C(=O)O[H])=C([H])C=1OC([H])([H])[H]
- BRN: 2121929
計算された属性
- せいみつぶんしりょう: 210.05300
- どういたいしつりょう: 210.052823
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 72.8
じっけんとくせい
- 密度みつど: 1.284
- ふってん: 328°Cat760mmHg
- フラッシュポイント: 128.1°C
- 屈折率: 1.538
- PSA: 72.83000
- LogP: 1.31870
4-(Acetyloxy)-3-methoxybenzoic Acid セキュリティ情報
- 危険レベル:IRRITANT
4-(Acetyloxy)-3-methoxybenzoic Acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-(Acetyloxy)-3-methoxybenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B400173-500mg |
4-(Acetyloxy)-3-methoxybenzoic Acid |
10543-12-1 | 500mg |
$ 65.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HI106-20g |
4-(Acetyloxy)-3-methoxybenzoic Acid |
10543-12-1 | 95+% | 20g |
592.0CNY | 2021-07-10 | |
Enamine | EN300-112782-10.0g |
4-(acetyloxy)-3-methoxybenzoic acid |
10543-12-1 | 95% | 10g |
$46.0 | 2023-06-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-261627A-5 g |
4-Acetoxy-3-methoxy-benzoic acid, |
10543-12-1 | 5g |
¥5,212.00 | 2023-07-11 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HI106-1g |
4-(Acetyloxy)-3-methoxybenzoic Acid |
10543-12-1 | 95+% | 1g |
54.0CNY | 2021-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037591-500mg |
4-(Acetyloxy)-3-methoxybenzoic Acid |
10543-12-1 | 500mg |
779CNY | 2021-05-07 | ||
Fluorochem | 036632-25g |
4-Acetoxy-3-methoxy-benzoic acid |
10543-12-1 | 97% | 25g |
£184.00 | 2022-02-28 | |
Aaron | AR008S7A-10g |
4-Acetoxy-3-methoxybenzoic acid |
10543-12-1 | 95% | 10g |
$36.00 | 2023-12-16 | |
A2B Chem LLC | AE08698-10g |
4-Acetoxy-3-methoxybenzoic acid |
10543-12-1 | 95% | 10g |
$27.00 | 2024-04-20 | |
Aaron | AR008S7A-25g |
4-Acetoxy-3-methoxybenzoic acid |
10543-12-1 | 95% | 25g |
$79.00 | 2025-02-10 |
4-(Acetyloxy)-3-methoxybenzoic Acid 関連文献
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1. 255. Synthesis of diphenyl ethers containing methoxy- and ethoxy-groupsHarold King J. Chem. Soc. 1939 1165
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Sanjeewa N. Senadheera,Anthony S. Evans,John P. Toscano,Richard S. Givens Photochem. Photobiol. Sci. 2014 13 324
4-(Acetyloxy)-3-methoxybenzoic Acidに関する追加情報
Professional Introduction to 4-(Acetyloxy)-3-methoxybenzoic Acid (CAS No. 10543-12-1)
4-(Acetyloxy)-3-methoxybenzoic Acid, with the chemical formula C9H8O4, is a derivative of benzoic acid that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. This compound, identified by the CAS number 10543-12-1, belongs to a class of aromatic carboxylic acids that are widely studied for their pharmacological significance. The presence of both an acetoxy group and a methoxy group in its molecular structure imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in drug development.
The synthesis of 4-(Acetyloxy)-3-methoxybenzoic Acid typically involves the esterification of 3-methoxybenzoic acid with acetic anhydride, a reaction that is well-documented in organic chemistry literature. This process highlights the compound's role as a building block for more complex molecules. The reaction conditions, including temperature and catalyst selection, can influence the yield and purity of the final product, underscoring the importance of optimizing synthetic protocols for industrial-scale production.
In recent years, 4-(Acetyloxy)-3-methoxybenzoic Acid has been the subject of several studies exploring its pharmacological properties. Its structural motif is reminiscent of natural products that have demonstrated anti-inflammatory, antioxidant, and antimicrobial effects. For instance, derivatives of benzoic acid with similar functional groups have been reported to modulate enzyme activities involved in inflammatory pathways, such as COX-2 and LOX. The acetoxy group in 4-(Acetyloxy)-3-methoxybenzoic Acid may contribute to its ability to interact with biological targets, potentially leading to therapeutic applications.
One of the most compelling areas of research involving 4-(Acetyloxy)-3-methoxybenzoic Acid is its potential as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are widely used for their pain-relieving and anti-inflammatory properties, but their long-term use can be associated with gastrointestinal side effects. By exploring novel derivatives like 4-(Acetyloxy)-3-methoxybenzoic Acid, researchers aim to develop compounds that retain efficacy while minimizing adverse effects. Preliminary studies suggest that modifications to the benzoic acid core can alter pharmacokinetic profiles, potentially leading to safer alternatives.
The role of 4-(Acetyloxy)-3-methoxybenzoic Acid in drug discovery extends beyond anti-inflammatory applications. Its chemical framework is also amenable to modifications that could yield compounds with anticancer properties. Benzoic acid derivatives have been investigated for their ability to inhibit tyrosine kinases and other enzymes involved in cancer cell proliferation. The methoxy group in 4-(Acetyloxy)-3-methoxybenzoic Acid may enhance its binding affinity to these targets, making it a promising candidate for further development as an anticancer agent.
Furthermore, the compound's potential as a chiral building block has not been overlooked. In pharmaceutical chemistry, chirality plays a crucial role in determining the efficacy and safety of drugs. The selective synthesis of enantiomers or diastereomers of 4-(Acetyloxy)-3-methoxybenzoic Acid could lead to novel therapeutics with improved pharmacological profiles. Advances in asymmetric synthesis techniques have made it possible to produce enantiomerically pure forms of such compounds, opening up new avenues for drug development.
The environmental impact of synthesizing and utilizing 4-(Acetyloxy)-3-methoxybenzoic Acid is also a consideration in modern research. Green chemistry principles emphasize the development of synthetic routes that minimize waste and hazardous byproducts. Researchers are exploring solvent-free reactions and catalytic methods to improve the sustainability of producing this compound. Such efforts align with broader initiatives to make pharmaceutical manufacturing more environmentally friendly.
In conclusion, 4-(Acetyloxy)-3-methoxybenzoic Acid (CAS No. 10543-12-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing drugs with anti-inflammatory, anticancer, and other therapeutic applications. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
10543-12-1 (4-(Acetyloxy)-3-methoxybenzoic Acid) 関連製品
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